Cas no 69048-76-6 (1,3-Benzodioxole-5-methanol,6-iodo-)
1,3-Benzodioxole-5-methanol,6-iodo- Chemical and Physical Properties
Names and Identifiers
-
- (6-iodo-1,3-benzodioxol-5-yl)methanol
- (6-iodobenzo[1,3]dioxol-5-yl)methanol
- 1,3-Benzodioxole-5-methanol,6-iodo-
- DTXSID60314458
- 5-(Hydroxymethyl)-6-iodo-1,3-benzodioxole
- (6-Iodobenzo[d][1,3]dioxol-5-yl)methanol
- (6-Iodo-2H-1,3-benzodioxol-5-yl)methanol
- 69048-76-6
- NSC283806
- AKOS037629627
- AC6631
- ODGKHOUSPOCIMB-UHFFFAOYSA-N
- NSC-283806
- MFCD00666169
- SCHEMBL3465437
- SY045093
- A922910
- DB-100616
-
- MDL: MFCD00666169
- Inchi: 1S/C8H7IO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,10H,3-4H2
- InChI Key: ODGKHOUSPOCIMB-UHFFFAOYSA-N
- SMILES: IC1=CC2=C(C=C1CO)OCO2
Computed Properties
- Exact Mass: 277.944
- Monoisotopic Mass: 277.944
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 38.7Ų
Experimental Properties
- Density: 2.036
- Boiling Point: 357.4°C at 760 mmHg
- Flash Point: 170°C
- Refractive Index: 1.683
- PSA: 38.69000
- LogP: 1.51220
1,3-Benzodioxole-5-methanol,6-iodo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM116279-1g |
5-(Hydroxymethyl)-6-iodo-1,3-benzodioxole |
69048-76-6 | 95% | 1g |
$756 | 2021-06-09 | |
| eNovation Chemicals LLC | D776467-1g |
5-(Hydroxymethyl)-6-iodo-1,3-benzodioxole |
69048-76-6 | 95% | 1g |
$755 | 2024-07-20 | |
| Chemenu | CM116279-1g |
5-(Hydroxymethyl)-6-iodo-1,3-benzodioxole |
69048-76-6 | 95% | 1g |
$1011 | 2024-07-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595204-100mg |
(6-Iodobenzo[d][1,3]dioxol-5-yl)methanol |
69048-76-6 | 98% | 100mg |
¥1800.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595204-250mg |
(6-Iodobenzo[d][1,3]dioxol-5-yl)methanol |
69048-76-6 | 98% | 250mg |
¥4500.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595204-1g |
(6-Iodobenzo[d][1,3]dioxol-5-yl)methanol |
69048-76-6 | 98% | 1g |
¥8489.00 | 2024-05-03 | |
| eNovation Chemicals LLC | D776467-1g |
5-(Hydroxymethyl)-6-iodo-1,3-benzodioxole |
69048-76-6 | 95% | 1g |
$755 | 2025-02-26 | |
| eNovation Chemicals LLC | D776467-1g |
5-(Hydroxymethyl)-6-iodo-1,3-benzodioxole |
69048-76-6 | 95% | 1g |
$755 | 2025-02-27 | |
| Chemenu | CM116279-100mg |
5-(Hydroxymethyl)-6-iodo-1,3-benzodioxole |
69048-76-6 | 95% | 100mg |
$250 | 2024-07-24 | |
| Chemenu | CM116279-250mg |
5-(Hydroxymethyl)-6-iodo-1,3-benzodioxole |
69048-76-6 | 95% | 250mg |
$500 | 2024-07-24 |
1,3-Benzodioxole-5-methanol,6-iodo- Suppliers
1,3-Benzodioxole-5-methanol,6-iodo- Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 1,3-Benzodioxole-5-methanol,6-iodo-
1,3-Benzodioxole-5-methanol,6-iodo-
The compound with CAS No. 69048-76-6, commonly referred to as 1,3-Benzodioxole-5-methanol,6-iodo, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole ring system substituted with an iodine atom at the 6-position and a hydroxymethyl group at the 5-position. The benzodioxole core is a well-known heterocyclic aromatic system that imparts stability and reactivity to the molecule, making it a valuable substrate for further chemical modifications.
Recent studies have highlighted the potential of 1,3-Benzodioxole-5-methanol,6-iodo in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. The presence of the iodine atom at the 6-position facilitates various substitution reactions, enabling the creation of derivatives with enhanced pharmacokinetic profiles. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory effects on specific enzymes associated with neurodegenerative diseases.
The synthesis of 1,3-Benzodioxole-5-methanol,6-iodo involves a multi-step process that typically begins with the preparation of the benzodioxole ring system. This is often achieved through cyclization reactions involving appropriate diols and ketones. The introduction of the iodine atom at the 6-position requires precise control over reaction conditions to ensure regioselectivity. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.
In terms of physical properties, 1,3-Benzodioxole-5-methanol,6-iodo exhibits a melting point of approximately 120°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 270–300 nm, indicative of its aromaticity and conjugation within the benzodioxole system. These properties make it suitable for use in both analytical and preparative chromatography techniques.
One of the most promising applications of this compound lies in its use as an intermediate in drug discovery programs. For example, researchers have employed 1,3-Benzodioxole-5-methanol,6-iodo as a key building block in the synthesis of novel kinase inhibitors. A 2022 study published in *Nature Communications* reported that derivatives synthesized from this compound demonstrated remarkable selectivity towards certain kinases involved in cancer progression.
Furthermore, 1,3-Benzodioxole-5-methanol,6-iodo has been investigated for its potential in materials science. Its rigid aromatic structure and functional groups make it an attractive candidate for use in organic electronics. Preliminary studies suggest that derivatives of this compound could serve as effective charge transport materials in organic light-emitting diodes (OLEDs).
In conclusion, 1,3-Benzodioxole-5-methanol,6-iodo (CAS No. 69048-76-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers in medicinal chemistry and materials science. As ongoing studies continue to uncover new potentials for this compound, it is likely to play an increasingly important role in both academic research and industrial applications.
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